molecular formula C21H24N4O3 B4242106 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4242106
M. Wt: 380.4 g/mol
InChI Key: FWRRIXPJVYDZPU-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a bicyclic quinazolinone core fused with a piperazine ring. The quinazolinone moiety is substituted at the 7-position with a methyl group, rendering the structure 7-methyl-7,8-dihydroquinazolin-5(6H)-one. The piperazine ring is further functionalized with a 1,3-benzodioxol-5-ylmethyl group, which introduces a methylenedioxybenzene (benzodioxole) substituent.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-14-8-17-16(18(26)9-14)11-22-21(23-17)25-6-4-24(5-7-25)12-15-2-3-19-20(10-15)28-13-27-19/h2-3,10-11,14H,4-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRRIXPJVYDZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common route starts with the preparation of 1,3-benzodioxole, which is then reacted with piperazine to form 1-(1,3-benzodioxol-5-ylmethyl)piperazine. This intermediate is then subjected to further reactions to introduce the quinazolinone moiety and the methyl group at the 7-position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural similarities with several derivatives, differing primarily in substituents at the 7-position of the quinazolinone core and the nature of the piperazine side chain. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) 7-Position Substituent Piperazine Substituent Additional Substituents Molecular Formula (if available) Molar Mass (g/mol)
Target Compound Methyl 1,3-Benzodioxol-5-ylmethyl None Not provided Not provided
7-(2-Furyl) derivative 2-Furyl 1,3-Benzodioxol-5-ylmethyl None Not provided Not provided
7-(Thiophen-2-yl), 4-methyl derivative Thiophen-2-yl 1,3-Benzodioxol-5-ylmethyl 4-Methyl Not provided Not provided
7-Phenyl, pyridinyl-piperazine derivative Phenyl Pyridin-2-yl 4-Methyl Not provided Not provided
Benzyl-piperazine derivative None (7,8-dihydro) Benzyl None C₁₉H₂₂N₄O 322.4

Key Observations:

7-Position Substituents: The target compound’s 7-methyl group contrasts with bulkier aryl groups (e.g., 2-furyl, thiophen-2-yl, phenyl) in analogs. Methyl substitution may enhance metabolic stability compared to aryl groups, which could influence pharmacokinetics .

Piperazine Functionalization: The 1,3-benzodioxol-5-ylmethyl group in the target compound introduces electron-rich aromaticity and lipophilicity, distinct from the benzyl (non-polar) and pyridinyl (polar, basic) groups in analogs. This could modulate receptor binding or solubility .

Additional Substituents :

  • The 4-methyl group in the thiophen-2-yl and pyridinyl derivatives may alter conformational flexibility or steric interactions .

Physicochemical Properties

Limited data are available in the evidence, but inferences can be made:

  • Molecular Weight : The benzyl-piperazine derivative () has a molar mass of 322.4 g/mol. The target compound’s benzodioxolylmethyl substituent likely increases its molecular weight compared to the benzyl analog due to the additional oxygen atoms.

Research Findings and Implications

No explicit biological or pharmacological data are provided in the evidence. However, structural comparisons suggest:

  • The benzodioxole moiety could confer metabolic resistance via the methylenedioxy group, a feature observed in other pharmacologically active compounds .

Biological Activity

The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3} with a molecular weight of approximately 368.43 g/mol. The structure features a quinazolinone core substituted with a piperazine ring and a benzodioxole moiety, which is significant for its biological interactions.

Key Properties

PropertyValue
Molecular FormulaC20H24N4O3
Molecular Weight368.43 g/mol
LogP2.1489
Polar Surface Area77.308 Ų
Hydrogen Bond Acceptors8

Antitumor Activity

Recent studies have indicated that derivatives of quinazolinone, including the compound , exhibit notable antitumor activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the inhibition of specific kinases and growth factor receptors.

Case Study:
A study evaluated the cytotoxic effects of several quinazolinone derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain substitutions on the quinazolinone core significantly enhanced cytotoxicity, suggesting a direct correlation between structural modifications and biological activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Research indicates that quinazolinone derivatives can inhibit bacterial growth by disrupting cellular processes. In vitro studies have shown that these compounds possess activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In a comparative study of various piperazine derivatives, it was found that those containing benzodioxole exhibited enhanced antibacterial activity compared to their counterparts lacking this moiety. This suggests that the benzodioxole group may play a crucial role in enhancing the antimicrobial efficacy of the compound .

Neuroprotective Effects

Emerging evidence suggests that compounds similar to This compound may exert neuroprotective effects. These effects are hypothesized to result from modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Case Study:
A study focusing on the neuroprotective potential of piperazine derivatives revealed that certain structural features allow these compounds to enhance dopamine release and protect against neurodegenerative processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives. Modifications at specific positions on the quinazolinone ring or piperazine moiety can significantly impact pharmacological properties.

Key Findings:

  • Benzodioxole Substitution: Enhances both antitumor and antimicrobial activities.
  • Piperazine Modifications: Altering substituents on the piperazine ring can improve bioavailability and target specificity.
  • Quinazolinone Core: Variations in functional groups attached to the quinazolinone structure can modulate receptor binding affinity and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

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